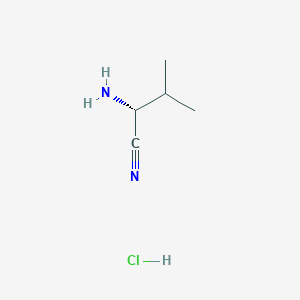

(2R)-2-amino-3-methylbutanenitrile hydrochloride

Description

(2R)-2-Amino-3-methylbutanenitrile hydrochloride (CAS: 1798904-30-9) is a chiral organic compound with the molecular formula C₅H₁₁ClN₂ and a molecular weight of 134.61 g/mol . It is a hydrochloride salt of a nitrile-containing amino compound, characterized by its stereochemistry at the second carbon (R-configuration). The compound is typically stored at 4°C as a powder and is used in laboratory research, though specific safety and toxicological data remain unavailable in public sources . Its structural features include:

- A nitrile group (-C≡N) contributing to reactivity in nucleophilic additions or hydrolysis.

- A branched alkyl chain (3-methylbutane) influencing hydrophobicity.

- A chiral amino group (-NH₂) critical for biological interactions.

Propriétés

IUPAC Name |

(2R)-2-amino-3-methylbutanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-4(2)5(7)3-6;/h4-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSJOLXKFUAJGR-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methylbutanenitrile hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .

Applications De Recherche Scientifique

(2R)-2-amino-3-methylbutanenitrile hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mécanisme D'action

The mechanism of action of (2R)-2-amino-3-methylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

(2S)-2-Amino-3-methylbutanenitrile Hydrochloride

- Molecular Formula : C₅H₁₁ClN₂ (identical to the R-enantiomer) .

- Key Difference : Stereochemistry at the second carbon (S-configuration). Enantiomers often exhibit divergent biological activities due to receptor-binding specificity.

- Applications : Both enantiomers are used in asymmetric synthesis, but pharmacological profiles may vary significantly.

Methyl 2-Aminobutanoate Hydrochloride (CAS: 85774-09-0)

- Molecular Formula: C₅H₁₀ClNO₂ (molecular weight: 151.59 g/mol) .

- Functional Group : Ester (-COOCH₃) instead of nitrile.

- Reactivity : Esters undergo hydrolysis to carboxylic acids, unlike nitriles, which form amides or acids under acidic/basic conditions.

- Applications : Intermediate in peptide synthesis due to ester lability.

(R)-2-Amino-N,3-dimethylbutanamide Hydrochloride (CAS: 202825-94-3)

- Molecular Formula : C₆H₁₅ClN₂O (molecular weight: 166.65 g/mol) .

- Functional Group : Amide (-CONHCH₃) replacing nitrile.

- Stability : Amides are hydrolytically stable compared to nitriles, making them suitable for drug design.

- Applications: Potential use in pharmaceuticals targeting enzyme inhibition.

(2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride (CAS: 33209-01-7)

- Molecular Formula : C₄H₁₁ClN₂O₂ (molecular weight: 154.60 g/mol) .

- Functional Groups : Hydroxyl (-OH) and amide (-CONH₂).

- Polarity : Increased hydrophilicity due to -OH, enhancing solubility in aqueous media.

- Applications : Likely used in glycopeptide synthesis or as a chiral building block.

Structural and Functional Group Analysis

Limitations and Gaps in Data

- Toxicological Profiles: No ecotoxicity or carcinogenicity data are available for (2R)-2-amino-3-methylbutanenitrile HCl .

- Stereochemical Comparisons: Limited studies compare R- and S-enantiomers in biological systems .

Activité Biologique

(2R)-2-amino-3-methylbutanenitrile hydrochloride, also known as (S)-3-aminobutanenitrile hydrochloride, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClN₂ |

| Molecular Weight | 120.58 g/mol |

| CAS Number | 1073666-54-2 |

| Solubility | Very soluble (26.8 mg/ml) |

| Log P (Octanol/Water) | 0.21 |

| Bioavailability Score | 0.55 |

| BBB Permeant | Yes |

These properties indicate that the compound is well-absorbed and can effectively cross biological membranes, which is crucial for its potential therapeutic uses.

This compound exhibits various biological activities attributed to its structural features. It is known to act as a substrate for certain enzymes and may interact with neurotransmitter systems due to its amino group. The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential central nervous system (CNS) effects.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the levels of neurotransmitters such as norepinephrine and serotonin, which are critical in mood regulation and cognitive functions.

- Antioxidant Activity : Some research indicates that compounds similar to (2R)-2-amino-3-methylbutanenitrile exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies

- Study on Neuroprotective Effects : A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuronal loss and improved behavioral outcomes in treated animals compared to controls.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective against glioblastoma cells, with IC50 values indicating potent activity.

Synthesis and Derivatives

The synthesis of this compound typically involves asymmetric transformations using chiral auxiliaries or catalysts to ensure the correct stereochemistry. The following synthetic route has been explored:

- Starting Material : Use of racemic α-amino nitriles.

- Chiral Resolution : Application of mandelic acid derivatives for enantiomeric separation.

- Hydrolysis and Reduction Steps : Converting nitriles to amides followed by reduction to yield amino acids.

Q & A

Basic: What are the optimal synthetic routes for (2R)-2-amino-3-methylbutanenitrile hydrochloride, and how can reaction conditions be systematically optimized?

The synthesis of chiral nitrile hydrochlorides like this compound often involves stereoselective alkylation or cyanide substitution under controlled conditions. A validated approach includes using tert-butoxycarbonyl (Boc) protection for the amine group, followed by HCl-mediated deprotection in dioxane (e.g., 4 M HCl in dioxane at room temperature for 1 hour, yielding ~100% conversion) . Optimization should focus on:

- Catalyst selection : Chiral catalysts (e.g., L-proline derivatives) to enhance enantiomeric excess (ee).

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature control : Low temperatures (−20°C to 0°C) to minimize racemization.

Post-synthesis, vacuum concentration is critical to isolate the hydrochloride salt without degradation.

Basic: How can researchers validate the enantiomeric purity of this compound?

Enantiomeric purity is assessed via chiral HPLC or capillary electrophoresis. For example:

- HPLC method : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20, v/v) and 0.1% trifluoroacetic acid (TFA) at 1.0 mL/min. UV detection at 210 nm can resolve (R)- and (S)-enantiomers .

- NMR spectroscopy : Compare -NMR chemical shifts of diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .

Quantitative analysis requires calibration with enantiopure standards.

Basic: What are the critical stability considerations for storing this compound?

Stability is influenced by:

- Temperature : Store as a powder at −20°C for long-term stability. In solution, use −80°C to prevent hydrolysis or racemization .

- Moisture : Desiccate samples with silica gel or molecular sieves to avoid deliquescence.

- Light exposure : Amber vials are recommended due to potential photodegradation of nitrile groups.

Accelerated stability studies (40°C/75% RH for 6 months) can model degradation pathways.

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, pH, or impurities. To resolve:

- Standardize conditions : Acquire spectra in deuterated DMSO or DO at consistent concentrations. For example, -NMR in DMSO-d for (2R)-configured compounds shows distinct methyl resonances at δ 1.02 ppm (9H, s) for tert-butyl groups .

- Spike experiments : Add known impurities (e.g., racemic byproducts) and track spectral changes.

- Advanced techniques : Use 2D NMR (e.g., HSQC, COSY) or high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.

Advanced: What methodologies are suitable for profiling impurities in this compound batches?

Impurity profiling requires orthogonal analytical methods:

- LC-MS/MS : Detect trace impurities (e.g., des-cyano analogs) with a C18 column and 0.1% formic acid in water/acetonitrile gradient.

- Ion chromatography : Quantify inorganic impurities (e.g., residual chloride ions) .

- X-ray crystallography : Resolve structural ambiguities in crystalline impurities.

Limit tests should align with ICH Q3A guidelines, with thresholds <0.10% for unknown impurities.

Advanced: How can this compound be applied in studying enzyme inhibition or chiral catalysis?

The compound’s nitrile group and chiral amine make it a versatile building block:

- Enzyme inhibition : Screen against serine hydrolases (e.g., subtilisin) using fluorogenic substrates. Measure IC values via kinetic assays .

- Chiral catalysis : Use as a ligand precursor in asymmetric hydrogenation. For example, complex with Ru(II) catalysts to reduce ketones with >90% ee .

- Bioconjugation : React the nitrile with thiols via click chemistry to label proteins or peptides .

Advanced: What computational tools can predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Reaction pathways : Energy barriers for nitrile hydrolysis or amine alkylation.

- Solvent effects : COSMO-RS to simulate solvation in polar aprotic solvents.

Machine learning (e.g., SchNet or Chemprop) can predict regioselectivity in multi-step syntheses. Validate predictions with small-scale experimental trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.